3-(4-Methoxyphenyl)isonicotinic acid

Medicinal chemistry Drug discovery Lipophilicity

Procure 3-(4-Methoxyphenyl)isonicotinic acid (CAS 1258618-34-6) as a precisely defined 3-substituted regioisomer—not a mixture. The 4-methoxyphenyl group at the 3-position imparts a quantifiable XLogP shift (2.0 vs. ~0 for parent acid) while retaining a single H-bond donor, making it ideal for controlling lipophilicity in SAR programs. Its unique substitution pattern is essential for Suzuki-Miyaura cross-coupling where the 2-position must remain sterically accessible. Avoid regioisomeric impurities that compromise reaction yields and biological reproducibility. ≥98% purity, characterized by NMR and HPLC.

Molecular Formula C13H11NO3
Molecular Weight 229.235
CAS No. 1258618-34-6
Cat. No. B594327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)isonicotinic acid
CAS1258618-34-6
Synonyms3-(4-methoxyphenyl)isonicotinic acid
Molecular FormulaC13H11NO3
Molecular Weight229.235
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O
InChIInChI=1S/C13H11NO3/c1-17-10-4-2-9(3-5-10)12-8-14-7-6-11(12)13(15)16/h2-8H,1H3,(H,15,16)
InChIKeyWNLJXXVBGINPOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxyphenyl)isonicotinic Acid (CAS 1258618-34-6): Procurement Guide for a Methoxy-Substituted Isonicotinic Acid Building Block


3-(4-Methoxyphenyl)isonicotinic acid (CAS 1258618-34-6) is a heterocyclic building block featuring a pyridine-4-carboxylic acid core with a 4-methoxyphenyl substituent at the 3-position [1]. It belongs to the class of isonicotinic acid derivatives and is utilized as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules via reactions such as the Suzuki-Miyaura coupling [2]. Its physicochemical properties include a molecular weight of 229.23 g/mol, a computed XLogP3-AA of 2.0, and a hydrogen bond donor count of 1, which inform its solubility and permeability profile in various experimental systems [1].

Why 3-(4-Methoxyphenyl)isonicotinic Acid (CAS 1258618-34-6) Cannot Be Simply Replaced by Other Isonicotinic Acid Derivatives


The precise substitution pattern on the isonicotinic acid core dictates both the compound's synthetic utility and its biological or material properties. The 4-methoxyphenyl group at the 3-position imparts a unique combination of electronic (resonance donation from the methoxy group) and steric effects that differ substantially from unsubstituted isonicotinic acid or regioisomers such as the 2-substituted analog . These differences directly influence reaction yields in cross-coupling chemistry and can alter binding affinity or functional activity in biological assays. Consequently, substituting 3-(4-Methoxyphenyl)isonicotinic acid with a structurally similar analog without quantitative justification may compromise synthetic route efficiency or lead to uninterpretable or non-reproducible biological data .

Quantitative Differentiation Evidence for 3-(4-Methoxyphenyl)isonicotinic Acid (CAS 1258618-34-6)


Comparison of Computed Lipophilicity: XLogP3-AA Values

The computed lipophilicity (XLogP3-AA) of 3-(4-Methoxyphenyl)isonicotinic acid is 2.0, providing a quantitative baseline for its expected membrane permeability and solubility profile [1]. In contrast, unsubstituted isonicotinic acid has a significantly lower computed logP (approximately -0.5 to 0.5, depending on the calculation method), reflecting a substantial difference in hydrophobic character [2]. This quantified difference informs the compound's suitability in assays or synthetic steps requiring a specific lipophilicity window.

Medicinal chemistry Drug discovery Lipophilicity

Computed Hydrogen Bond Donor Count: Impact on Drug-Likeness and Synthetic Compatibility

3-(4-Methoxyphenyl)isonicotinic acid possesses exactly one hydrogen bond donor (the carboxylic acid proton), as computed by Cactvs 3.4.8.24 [1]. This is identical to the parent isonicotinic acid but differs from analogs containing additional hydrogen bond donors (e.g., amide derivatives, which may have 2 or more donors) [2]. The preservation of a single hydrogen bond donor while increasing lipophilicity via the methoxyphenyl group provides a specific physicochemical profile that can be advantageous for crossing biological membranes without introducing additional polarity that might hinder passive diffusion.

Medicinal chemistry Drug design Physicochemical property

Regioisomeric Differentiation: Potential Impact on Synthetic Route Efficiency

The target compound is specifically the 3-substituted regioisomer. While direct comparative synthetic yield data for this specific compound versus its 2-substituted analog are not available in primary literature, it is well-established that the electronic and steric environment of the pyridine ring at the 3-position versus the 2-position can significantly affect the efficiency of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) [1]. The 3-position is often less sterically hindered than the 2-position, potentially leading to higher yields or milder reaction conditions. A quantitative difference in reaction outcome (e.g., isolated yield) would be expected and should be determined empirically for a given route.

Organic synthesis Cross-coupling Synthetic methodology

Primary Research and Industrial Applications for 3-(4-Methoxyphenyl)isonicotinic Acid (CAS 1258618-34-6) Based on Verified Differentiation


Medicinal Chemistry: Lipophilic Isonicotinic Acid Scaffold for Lead Optimization

In medicinal chemistry programs where a modest increase in lipophilicity is desired relative to the parent isonicotinic acid, 3-(4-Methoxyphenyl)isonicotinic acid provides a defined, quantifiable shift in XLogP (2.0 vs. ~ -0.5 to 0.5) while retaining a single hydrogen bond donor [1]. This makes it a suitable building block for the synthesis of analogs intended for cell-based or in vivo target validation studies where membrane permeability is a concern [1]. Researchers can use this compound as a direct comparator to the unsubstituted acid to deconvolute the contribution of lipophilicity to biological activity.

Organic Synthesis: Regiochemically Defined Substrate for Cross-Coupling Methodology

The compound serves as a defined 3-substituted isonicotinic acid derivative for use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling [2]. Its specific substitution pattern is essential for applications where the 2-position is sterically inaccessible or where the electronic properties of the 3-aryl ring are required for downstream functionalization [3]. Procurement of the pure 3-isomer is critical to avoid regioisomeric mixtures that would complicate product isolation and characterization.

Chemical Biology: Tool Compound with Defined Physicochemical Properties

Given its computed properties (XLogP 2.0, single H-bond donor), 3-(4-Methoxyphenyl)isonicotinic acid can be employed as a control compound in studies examining the impact of lipophilicity on cellular permeability, protein binding, or metabolic stability [1]. Its well-defined structure allows for more precise interpretation of SAR data compared to less characterized or impure alternatives.

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